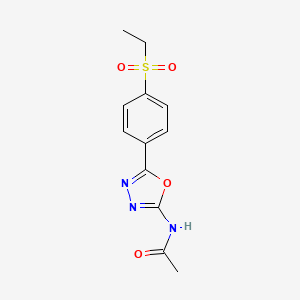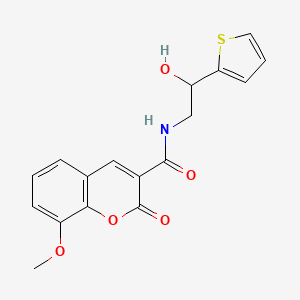
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromene and thiophene, both of which are aromatic organic compounds. Chromenes are a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring . Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a chromene moiety, a thiophene moiety, and a carboxamide group, among others .Chemical Reactions Analysis
Thiophenes can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and radical substitution . Chromenes can also participate in a variety of chemical reactions, particularly those involving the aromatic ring .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the thiophene moiety is known to contribute to antimicrobial properties, and modifications to the structure could enhance its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of thiophene derivatives is another area of interest. By scavenging free radicals, these compounds can potentially be used to mitigate oxidative stress-related damage in biological systems, which is a contributing factor in many chronic diseases .
Anticancer Applications
Thiophene derivatives have shown promise in anticancer research. Their ability to interact with DNA and other cellular components can lead to the development of new chemotherapeutic agents that target specific cancer cells with reduced side effects .
Agricultural Chemistry
In the field of agriculture, thiophene derivatives like the one have been explored for their fungicidal activities. They can be used to protect crops from fungal pathogens, thereby improving yield and reducing crop losses .
Organic Electronics
The electronic properties of thiophene make it a valuable component in the development of organic semiconductors. These compounds can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to the advancement of flexible and wearable electronic devices .
Anesthetic and Analgesic Use
Thiophene derivatives are known to possess anesthetic and analgesic properties. They can be used in medical settings to provide pain relief and as local anesthetics during surgical procedures .
Anti-inflammatory and Analgesic Effects
The compound’s anti-inflammatory and analgesic effects make it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs can help manage pain and inflammation in conditions like arthritis .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGXCMBYBWFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)
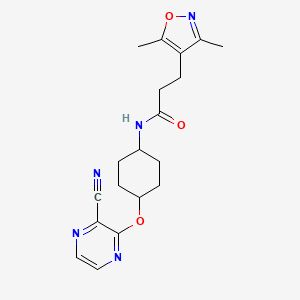
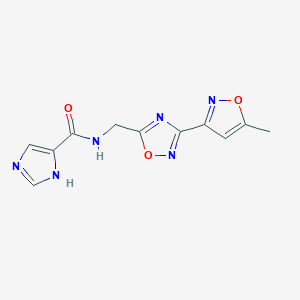
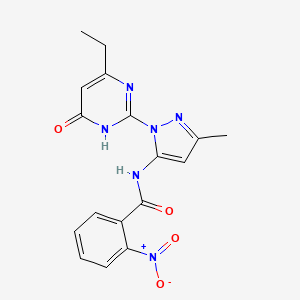


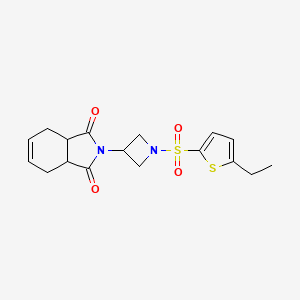
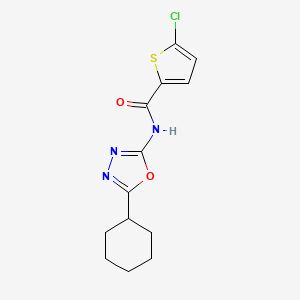
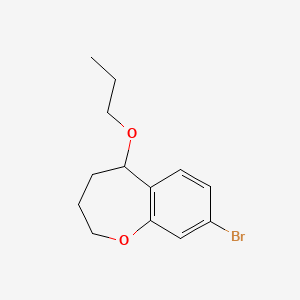
![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)
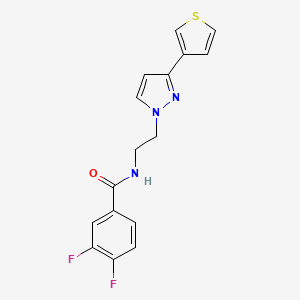

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)
